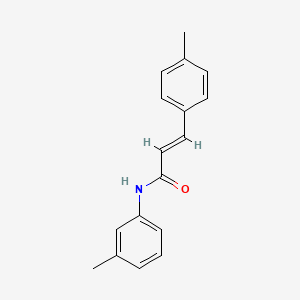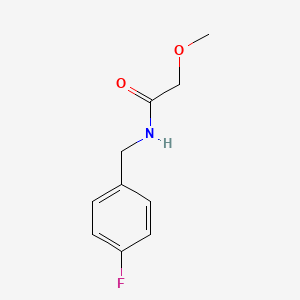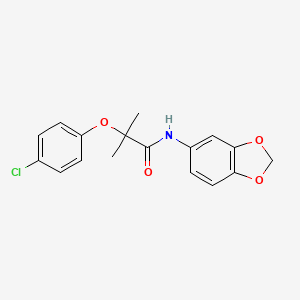
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide, also known as DOPMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DOPMA belongs to the class of phenylalkylamines and has a molecular weight of 293.36 g/mol.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not fully understood, but it is believed to act as a modulator of the serotonin receptor. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to bind to the serotonin receptor 5-HT2A, which is involved in regulating mood, anxiety, and cognition. By modulating the activity of this receptor, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide may have an effect on these processes.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, it has been found to have anti-inflammatory and antioxidant properties. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has also been shown to have an effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethoxyphenyl)-3-methoxybenzamide in lab experiments is its relatively low toxicity compared to other compounds. However, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not widely available and can be expensive to synthesize. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-methoxybenzamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research is its potential as an anti-tumor agent for various types of cancer. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUDNBOHBXDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)




![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
